1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid

Catalog No.
S11304816
CAS No.
M.F
C10H12N4O2
M. Wt
220.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-...

Product Name

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-[(2-ethylpyrazol-3-yl)methyl]pyrazole-4-carboxylic acid

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C10H12N4O2/c1-2-14-9(3-4-11-14)7-13-6-8(5-12-13)10(15)16/h3-6H,2,7H2,1H3,(H,15,16)

InChI Key

ZVYYJQZSEXWIRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN2C=C(C=N2)C(=O)O

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique pyrazole structure. The compound contains two pyrazole rings linked by a methyl group, with a carboxylic acid functional group at the 4-position of one of the pyrazoles. The molecular formula for this compound is C9H12N4O2C_9H_{12}N_4O_2 and it has a molecular weight of approximately 196.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its biological activity and structural properties.

The reactivity of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid can be attributed to the presence of both the carboxylic acid and the pyrazole moieties. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The nitrogen atoms in the pyrazole rings can participate in nucleophilic reactions, potentially forming various derivatives.

These reactions are significant for synthesizing analogs or modifying the compound for enhanced biological activity.

Research indicates that 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial properties: Exhibiting activity against certain bacterial strains.
  • Anti-inflammatory effects: Potentially useful in treating inflammatory diseases.
  • Antitumor activity: Some studies suggest it may inhibit cancer cell proliferation.

These properties make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, which may include:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Methylation: Introducing the methyl group at the desired position using alkyl halides or other methylating agents.
  • Carboxylation: Adding a carboxylic acid group through methods such as carbon dioxide incorporation or using carboxylic acid derivatives.

Each step requires careful control of reaction conditions to yield high purity products.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound in drug discovery due to its biological activities.
  • Agriculture: Potential use as a pesticide or herbicide given its antimicrobial properties.
  • Research: As a tool compound in biochemical studies to explore pyrazole derivatives' effects on biological systems.

Interaction studies involving 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid have focused on its binding affinity with various biological targets, including:

  • Enzymes: Investigating its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: Studying its interaction with neurotransmitter receptors, which could elucidate its potential neuropharmacological effects.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-MethylpyrazoleC4H6N2C_4H_6N_2Simpler structure, used in synthesis
4-CarboxypyrazoleC5H6N2O2C_5H_6N_2O2Contains carboxylic acid group, similar reactivity
3-EthylpyrazoleC5H8N2C_5H_8N_2Ethyl substitution at different position, varied biological activity

Uniqueness

The uniqueness of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid lies in its dual pyrazole structure and specific positioning of functional groups, which contribute to its distinctive biological profile and potential applications not found in simpler or differently substituted pyrazoles.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.09602564 g/mol

Monoisotopic Mass

220.09602564 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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